Fmoc-beta-cyclopenten-1-yl-DL-alanine
Overview
Description
Fmoc-beta-cyclopenten-1-yl-DL-alanine is a derivative of alanine, an amino acid, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in proteomics research and solid-phase peptide synthesis techniques . The molecular formula of this compound is C23H23NO4, and it has a molecular weight of 377.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-cyclopenten-1-yl-DL-alanine typically involves the protection of the amino group of beta-cyclopenten-1-yl-DL-alanine with an Fmoc group. This process can be achieved through the following steps:
Protection of the Amino Group: The amino group of beta-cyclopenten-1-yl-DL-alanine is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Fmoc-beta-cyclopenten-1-yl-DL-alanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopentenyl ring.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.
Substitution: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Deprotection: Beta-cyclopenten-1-yl-DL-alanine.
Substitution: Peptides or peptide derivatives.
Oxidation and Reduction: Various oxidized or reduced derivatives of the cyclopentenyl ring.
Scientific Research Applications
Fmoc-beta-cyclopenten-1-yl-DL-alanine is widely used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of peptides and peptide-based compounds.
Biology: The compound is used in proteomics research to study protein structure and function.
Industry: The compound is used in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-beta-cyclopenten-1-yl-DL-alanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-beta-cyclopenten-1-yl-L-alanine: Similar structure but with a specific L-configuration.
Fmoc-beta-cyclopenten-1-yl-D-alanine: Similar structure but with a specific D-configuration.
Fmoc-beta-cyclopenten-1-yl-glycine: Similar structure but with glycine instead of alanine.
Uniqueness
Fmoc-beta-cyclopenten-1-yl-DL-alanine is unique due to its DL-configuration, which allows it to be used in the synthesis of both D- and L-peptides. This versatility makes it a valuable tool in peptide synthesis and proteomics research.
Properties
IUPAC Name |
3-(cyclopenten-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-7,9-12,20-21H,1-2,8,13-14H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAWFVHRWNQWDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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